

Spectroscopic Profile of 2,6-Diaminoanthraquinone (CAS 131-14-6): A Technical Guide

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Compound of Interest

Compound Name: 2,6-Diaminoanthraquinone

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This technical guide provides an in-depth overview of the spectroscopic data for the compound **2,6-Diaminoanthraquinone** (CAS 131-14-6). Due to its application as a dye and its potential role in various chemical syntheses, a thorough understanding of its spectroscopic characteristics is crucial for identification, quality control, and further research and development.[1][2] This document summarizes available quantitative data for Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. While specific, publicly available experimental Nuclear Magnetic Resonance (NMR) data for **2,6-diaminoanthraquinone** is limited, this guide provides detailed, generalized experimental protocols for solid-state NMR, which is the appropriate technique for this solid compound, alongside protocols for IR and UV-Vis spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

2,6-Diaminoanthraquinone exhibits strong absorption in the visible spectrum, a characteristic feature of many organic dyes.[1] The position of the absorption maxima can be influenced by the solvent environment.

Table 1: UV-Vis Absorption Data for **2,6-Diaminoanthraquinone**

Solvent	Absorption Maximum (λ_{max}) (nm)
Dimethyl Sulfoxide (DMSO)	Data not explicitly found in search results
Various binary mixtures (e.g., DMF-ethanol, DMF-DMSO)	Absorption and emission spectra show changes with varying solvent composition.

Note: While a study on the preferential solvation of **2,6-diaminoanthraquinone** in binary mixtures including DMSO was identified, the specific λ_{max} in pure DMSO was not explicitly stated in the available search results.

Experimental Protocol: UV-Vis Spectroscopy of a Dye Solution

A general procedure for obtaining the UV-Vis absorption spectrum of a dye like **2,6-diaminoanthraquinone** is as follows:

- **Solution Preparation:** A stock solution of **2,6-diaminoanthraquinone** is prepared by accurately weighing a small amount of the solid and dissolving it in a suitable solvent (e.g., DMSO, DMF, or ethanol) in a volumetric flask to a known concentration.^[2] A series of dilutions may be performed to achieve a concentration that results in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).
- **Spectrophotometer Setup:** The UV-Vis spectrophotometer is turned on and allowed to warm up to ensure lamp stability.^[3] The desired wavelength range for the scan is set (e.g., 200-800 nm).
- **Blank Measurement:** A cuvette is filled with the pure solvent to be used for the sample. The cuvette is placed in the spectrophotometer, and a baseline or "blank" spectrum is recorded. This corrects for any absorption by the solvent and the cuvette itself.^[4]^[5]
- **Sample Measurement:** The blank solution is removed, and the cuvette is rinsed and filled with the sample solution. The cuvette is then placed back into the spectrophotometer.
- **Data Acquisition:** The absorption spectrum of the sample is recorded. The wavelength of maximum absorbance (λ_{max}) and the corresponding absorbance value are noted.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in a molecule.

For **2,6-diaminoanthraquinone**, key vibrational modes for the amino (-NH₂) and carbonyl (C=O) groups are expected.

Table 2: Key IR Absorption Bands for **2,6-Diaminoanthraquinone**

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not explicitly found in search results	N-H stretching (amino group)
Data not explicitly found in search results	C=O stretching (quinone)
Data not explicitly found in search results	C=C stretching (aromatic ring)

Note: While an IR spectrum for **2,6-diaminoanthraquinone** is available from sources like ChemicalBook, a detailed list of peak assignments was not found in the initial search results.[\[6\]](#) A study on derivatives provides some characteristic wavenumbers for related structures.[\[7\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Instrument Preparation: The FTIR spectrometer with the ATR accessory is turned on and allowed to stabilize.
- Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal. This accounts for any atmospheric and instrumental contributions.
- Sample Application: A small amount of the solid **2,6-diaminoanthraquinone** powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: A pressure clamp is used to ensure firm and uniform contact between the sample and the ATR crystal.

- Data Collection: The IR spectrum of the sample is recorded.
- Cleaning: After the measurement, the sample is removed, and the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a solid compound with limited solubility in common deuterated solvents, high-resolution NMR spectra of **2,6-diaminoanthraquinone** are best obtained using solid-state NMR techniques.^[2] Publicly available, detailed ¹H and ¹³C NMR spectra for **2,6-diaminoanthraquinone** are not readily found. A study on its derivatives suggests that DMSO-d₆ or DMF-d₇ could be potential solvents if sufficient solubility is achieved for solution-state NMR.^[7]

Table 3: ¹H NMR Data for **2,6-Diaminoanthraquinone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not publicly available			

Table 4: ¹³C NMR Data for **2,6-Diaminoanthraquinone**

Chemical Shift (δ) ppm	Assignment
Data not publicly available	

Experimental Protocol: Solid-State NMR (ssNMR)

The following is a general procedure for acquiring a solid-state NMR spectrum.

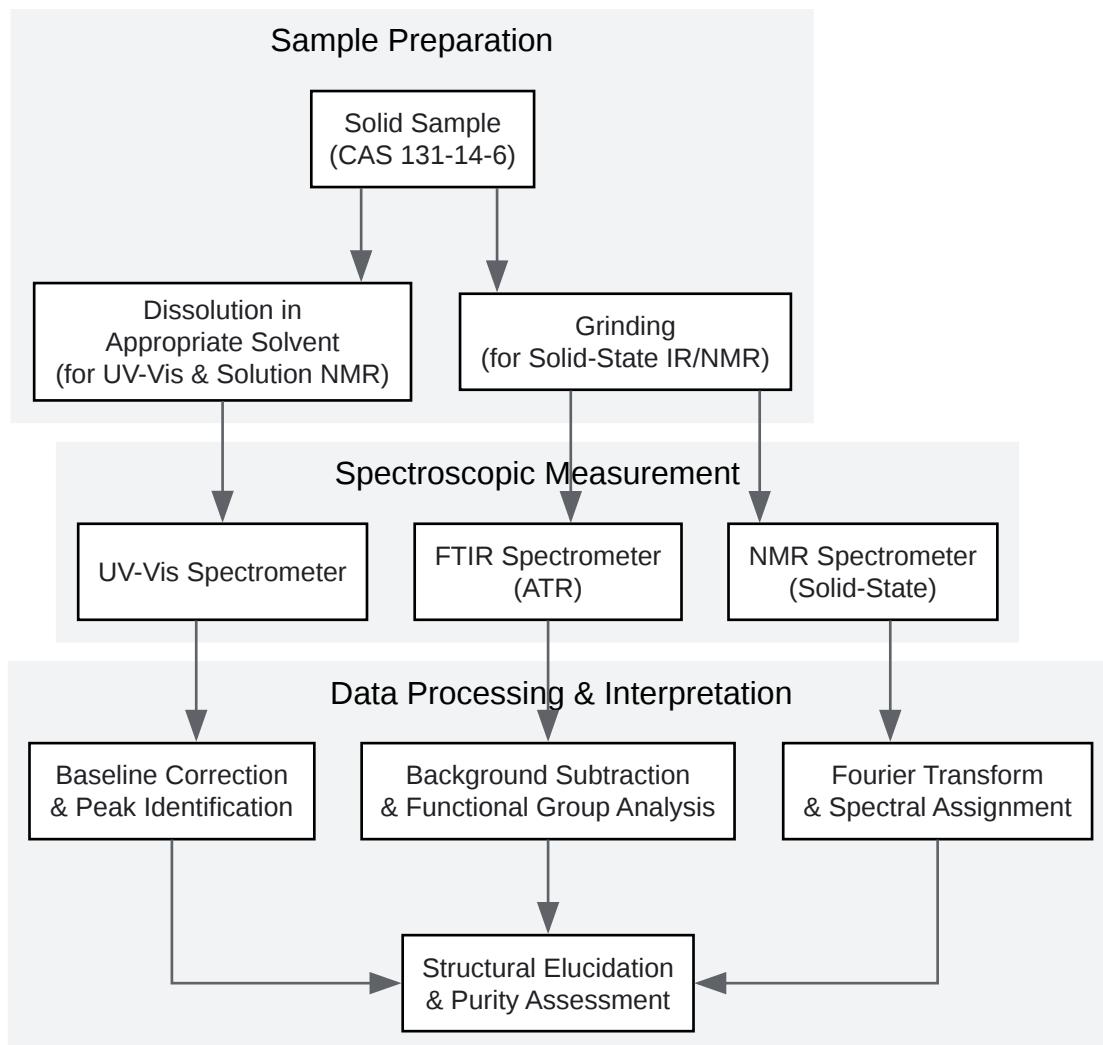
- Sample Preparation: The solid **2,6-diaminoanthraquinone** sample is finely powdered to ensure homogeneity.^[11] The powdered sample is then packed tightly into a solid-state NMR rotor of an appropriate size (e.g., 1.3 mm to 7 mm).^[12]

- **Instrument Setup:** The rotor is placed in the NMR probe. The probe is tuned to the appropriate frequencies for the nuclei being observed (e.g., ^1H and ^{13}C).
- **Magic Angle Spinning (MAS):** The sample is spun at a high and stable rate (typically several kilohertz) at the "magic angle" of 54.74° with respect to the main magnetic field.[12][13][14] This is crucial for averaging out anisotropic interactions that broaden the spectral lines in solid samples.
- **Cross-Polarization (CP):** For ^{13}C NMR, a cross-polarization (CP) technique is often employed.[12] This involves transferring magnetization from the abundant ^1H spins to the less abundant ^{13}C spins, significantly enhancing the ^{13}C signal.
- **Data Acquisition:** The appropriate pulse sequence is applied, and the free induction decay (FID) is recorded.
- **Data Processing:** The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced relative to a standard compound.

Visualized Workflows

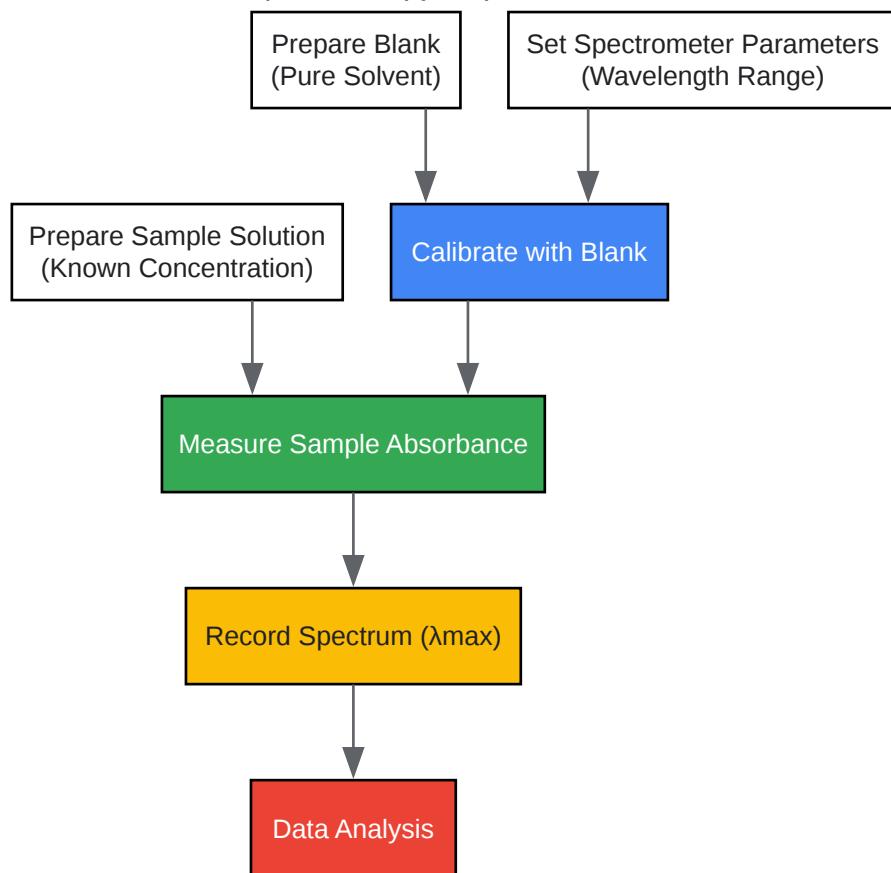
To aid in the understanding of the experimental processes, the following diagrams illustrate the general workflows for spectroscopic analysis.

General Workflow for Spectroscopic Analysis

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Caption: General workflow for spectroscopic analysis of a solid sample.

UV-Vis Spectroscopy Experimental Workflow

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Caption: Experimental workflow for UV-Vis spectroscopy.

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